Cas no 86604-80-0 (N-Oxide-2,3,5-trimethyl-4-methoxypyridine)

N-Oxide-2,3,5-trimethyl-4-methoxypyridine structure
86604-80-0 structure
Nombre del producto:N-Oxide-2,3,5-trimethyl-4-methoxypyridine
Número CAS:86604-80-0
MF:C9H13NO2
Megavatios:167.205022573471
MDL:MFCD02093099
CID:661256
PubChem ID:10702237

N-Oxide-2,3,5-trimethyl-4-methoxypyridine Propiedades químicas y físicas

Nombre e identificación

    • Pyridine, 4-methoxy-2,3,5-trimethyl-, 1-oxide
    • 4-methoxy-2,3,5-trimethyl-1-oxidopyridin-1-ium
    • 4-Methoxy-2,3,5-trimethylpyridine N-oxide
    • 2,3,5-trimethyl-4-methoxypyridine-N-oxide
    • 4-methoxy-2,3,5-trimethylpyridine 1-oxide
    • 4-METHOXY-2,3,5-TRIMETHYLPYRIDINE-N-OXIDE
    • 2,3,5-Trimethyl-4-methoxypyridine N-oxide
    • SCHEMBL4546154
    • 4-methoxy-2,3,5-trimethylpyridine 1-oxide? (Omeprazole Impurity
    • 4-METHOXY-2,3,5-TRIMETHYLPYRIDIN-1-IUM-1-OLATE
    • 2,3,5-Trimethyl-4-methoxy-pyridine 1-oxide
    • DTXSID20443652
    • 86604-80-0
    • MFCD02093099
    • 2,3,5-Trimethyl-4-methoxypyridine 1-oxide
    • AKOS006279084
    • 2,3,5-trimethyl-4-methoxy-pyridine-N-oxide
    • 4-Methoxy-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine
    • CS-0166408
    • AS-75744
    • 4-Methoxy-2,3,5-trimethylpyride-N-oxide
    • F20814
    • JOXZAMWCPXYFKC-UHFFFAOYSA-N
    • N-Oxide-2,3,5-trimethyl-4-methoxypyridine
    • MDL: MFCD02093099
    • Renchi: 1S/C9H13NO2/c1-6-5-10(11)8(3)7(2)9(6)12-4/h5H,1-4H3
    • Clave inchi: JOXZAMWCPXYFKC-UHFFFAOYSA-N
    • Sonrisas: [O-][N+]1C(C)=C(C)C(OC)=C(C)C=1

Atributos calculados

  • Calidad precisa: 167.09500
  • Masa isotópica única: 167.094628657g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 152
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1
  • Superficie del Polo topológico: 34.7Ų

Propiedades experimentales

  • Denso: 1.04±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 35 ºC
  • Disolución: Slightly soluble (14 g/l) (25 º C),
  • PSA: 34.69000
  • Logp: 2.04890

N-Oxide-2,3,5-trimethyl-4-methoxypyridine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X41785-100mg
4-Methoxy-2,3,5-trimethylpyride-N-oxide
86604-80-0 95%
100mg
¥136.0 2024-07-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SO651-200mg
N-Oxide-2,3,5-trimethyl-4-methoxypyridine
86604-80-0 95%
200mg
232.0CNY 2021-07-17
TRC
O357460-1mg
N-Oxide-2,3,5-trimethyl-4-methoxypyridine
86604-80-0
1mg
$190.00 2023-05-17
Biosynth
LDA60480-100 mg
N-Oxide-2,3,5-trimethyl-4-methoxypyridine
86604-80-0
100MG
$110.00 2023-01-04
A2B Chem LLC
AB48032-1g
2,3,5-Trimethyl-4-methoxypyridine N-oxide
86604-80-0 95%
1g
$60.00 2024-04-19
1PlusChem
1P0036U8-5g
2,3,5-Trimethyl-4-methoxypyridine N-oxide
86604-80-0 95%;RG
5g
$358.00 2024-04-21
eNovation Chemicals LLC
D954372-250mg
2,3,5-Trimethyl-4-methoxypyridine N-oxide
86604-80-0 95%
250mg
$70 2024-06-07
A2B Chem LLC
AB48032-100mg
2,3,5-Trimethyl-4-methoxypyridine N-oxide
86604-80-0 95%
100mg
$17.00 2024-04-19
eNovation Chemicals LLC
D954372-1g
2,3,5-Trimethyl-4-methoxypyridine N-oxide
86604-80-0 95%
1g
$130 2024-06-07
eNovation Chemicals LLC
D954372-1g
2,3,5-Trimethyl-4-methoxypyridine N-oxide
86604-80-0 95%
1g
$125 2025-02-26

N-Oxide-2,3,5-trimethyl-4-methoxypyridine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Sulfuric acid Catalysts: Palladium Solvents: Ethanol
2.1 Reagents: Methanol ,  Potassium hydroxide Solvents: Dimethyl sulfoxide
3.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
Referencia
Synthesis of 4-methoxy-2,3,5-trimethylpyridine: a specific building block for compounds with gastric acid-inhibiting activity
Mittelbach, Martin; et al, Acta Chemica Scandinavica, 1988, 42(8), 524-9

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
Referencia
Synthesis of 4-methoxy-2,3,5-trimethylpyridine: a specific building block for compounds with gastric acid-inhibiting activity
Mittelbach, Martin; et al, Acta Chemica Scandinavica, 1988, 42(8), 524-9

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
Referencia
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: tert-Butyl hypochlorite Solvents: Ethanol ;  rt; 3 h, 75 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h, 95 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referencia
Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands
Rafique, Waqas; et al, ACS Omega, 2018, 3(7), 7567-7579

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium Solvents: Ethanol ,  Toluene
1.2 Solvents: Toluene
2.1 Reagents: Phosphorus oxychloride
3.1 Reagents: Hydrogen ,  Sulfuric acid Catalysts: Palladium Solvents: Ethanol
4.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
5.1 Reagents: Sodium methoxide Solvents: Methanol
Referencia
Synthesis of 4-methoxy-2,3,5-trimethylpyridine: a specific building block for compounds with gastric acid-inhibiting activity
Mittelbach, Martin; et al, Acta Chemica Scandinavica, 1988, 42(8), 524-9

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium methoxide
Referencia
Thiophene as a Structure Element in Pharmacologically Active Compounds
Rovenszky, Franz, 1985, , ,

Métodos de producción 7

Condiciones de reacción
Referencia
Product class 1: pyridines
Spitzner, D., Science of Synthesis, 2005, 15, 11-284

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
Referencia
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
2.1 Reagents: Sodium methoxide Solvents: Methanol
Referencia
Synthesis of 4-methoxy-2,3,5-trimethylpyridine: a specific building block for compounds with gastric acid-inhibiting activity
Mittelbach, Martin; et al, Acta Chemica Scandinavica, 1988, 42(8), 524-9

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium ;  5 h, reflux
Referencia
Improvement on the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine
Ma, Nan; et al, Hecheng Huaxue, 2007, 15(3), 385-387

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride
2.1 Reagents: Hydrogen ,  Sulfuric acid Catalysts: Palladium Solvents: Ethanol
3.1 Reagents: Methanol ,  Potassium hydroxide Solvents: Dimethyl sulfoxide
4.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
Referencia
Synthesis of 4-methoxy-2,3,5-trimethylpyridine: a specific building block for compounds with gastric acid-inhibiting activity
Mittelbach, Martin; et al, Acta Chemica Scandinavica, 1988, 42(8), 524-9

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol
Referencia
Synthesis of 4-methoxy-2,3,5-trimethylpyridine: a specific building block for compounds with gastric acid-inhibiting activity
Mittelbach, Martin; et al, Acta Chemica Scandinavica, 1988, 42(8), 524-9

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Nitric acid
2.1 -
Referencia
Integrating hydrogen production with anodic selective oxidation of sulfides over a CoFe layered double hydroxide electrode
Ma, Lina; et al, Chemical Science, 2021, 12(3), 938-945

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Ammonia
2.1 Reagents: Sodium Solvents: Ethanol ,  Toluene
2.2 Solvents: Toluene
3.1 Reagents: Phosphorus oxychloride
4.1 Reagents: Hydrogen ,  Sulfuric acid Catalysts: Palladium Solvents: Ethanol
5.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
6.1 Reagents: Sodium methoxide Solvents: Methanol
Referencia
Synthesis of 4-methoxy-2,3,5-trimethylpyridine: a specific building block for compounds with gastric acid-inhibiting activity
Mittelbach, Martin; et al, Acta Chemica Scandinavica, 1988, 42(8), 524-9

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  3.5 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 8
Referencia
Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
Dai, Guiyuan; et al, Zhongguo Yiyao Gongye Zazhi, 2004, 35(5), 261-262

Métodos de producción 16

Condiciones de reacción
1.1 Solvents: Methanol
Referencia
A new method for the synthesis of 4-methoxyl-2,3,5-trimethylpyridine
Liu, Tian-Chun; et al, Youji Huaxue, 2002, 22(2), 135-137

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Sodium hydroxide
Referencia
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sodium hydroxide
Referencia
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h, 95 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referencia
Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands
Rafique, Waqas; et al, ACS Omega, 2018, 3(7), 7567-7579

Métodos de producción 20

Condiciones de reacción
Referencia
Integrating hydrogen production with anodic selective oxidation of sulfides over a CoFe layered double hydroxide electrode
Ma, Lina; et al, Chemical Science, 2021, 12(3), 938-945

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide
2.1 Reagents: Nitric acid
3.1 -
Referencia
Integrating hydrogen production with anodic selective oxidation of sulfides over a CoFe layered double hydroxide electrode
Ma, Lina; et al, Chemical Science, 2021, 12(3), 938-945

N-Oxide-2,3,5-trimethyl-4-methoxypyridine Raw materials

N-Oxide-2,3,5-trimethyl-4-methoxypyridine Preparation Products

N-Oxide-2,3,5-trimethyl-4-methoxypyridine Literatura relevante

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Suzhou Senfeida Chemical Co., Ltd
(CAS:86604-80-0)4-Methoxy-2,3,5-trimethylpyride-N-oxide
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Cantidad:200kg
Precio ($):Informe